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Compound of Interest

Compound Name: Ethyl 2-chlorohexanoate

Cat. No.: B15177528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-chlorohexanoate is a versatile bifunctional molecule featuring both an ester and a

reactive α-chloro group. This combination makes it a valuable intermediate in organic

synthesis, particularly for the introduction of a hexanoate backbone functionalized at the

second position. This technical guide provides a comprehensive overview of the reactivity

profile of ethyl 2-chlorohexanoate, including its synthesis, physical and chemical properties,

and its behavior in a variety of chemical transformations. Detailed experimental protocols for

key reactions, quantitative data, and mechanistic visualizations are presented to facilitate its

application in research and development.

Physicochemical Properties
Ethyl 2-chlorohexanoate is a halogenated ester with the molecular formula C₈H₁₅ClO₂. While

experimental physical constants are not widely reported, computed properties provide valuable

estimates for handling and reaction planning.
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Property Value Source

Molecular Weight 178.65 g/mol [PubChem][1]

Molecular Formula C₈H₁₅ClO₂ [PubChem][1]

CAS Number 85153-52-2 [PubChem][1]

IUPAC Name ethyl 2-chlorohexanoate [PubChem][1]

SMILES CCCCC(C(=O)OCC)Cl [PubChem][1]

XLogP3-AA 2.9 [PubChem][1]

Topological Polar Surface Area 26.3 Å² [PubChem][1]

Hydrogen Bond Donor Count 0 [PubChem][1]

Hydrogen Bond Acceptor

Count
2 [PubChem][1]

Rotatable Bond Count 6 [PubChem][1]

Synthesis of Ethyl 2-Chlorohexanoate
A common and effective method for the synthesis of α-chloro esters is through the Hell-

Volhard-Zelinsky reaction of the corresponding carboxylic acid, followed by esterification.[2]

Hexanoic Acid Hexanoyl Chloride
PBr₃ (cat.), Br₂ 2-Chlorohexanoyl

Chloride
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Ethyl 2-Chlorohexanoate
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Fig. 1: Synthesis via Hell-Volhard-Zelinsky.
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Experimental Protocol: Synthesis via Hell-Volhard-
Zelinsky Reaction
Materials:

Hexanoic acid

Phosphorus tribromide (PBr₃)

Bromine (Br₂)

Anhydrous ethanol

Inert solvent (e.g., dichloromethane)

Water

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

To a solution of hexanoic acid in an inert solvent, add a catalytic amount of phosphorus

tribromide.

Slowly add one molar equivalent of bromine to the reaction mixture. The reaction is typically

heated to initiate the formation of the acyl bromide.

The acyl bromide then tautomerizes to its enol form, which is subsequently brominated at the

α-position.[2]

After the reaction is complete (monitored by TLC or GC), the reaction mixture is cooled.

Excess bromine can be quenched with a reducing agent like sodium thiosulfate.
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The crude α-bromo acyl bromide is then carefully added to an excess of anhydrous ethanol

to form the ethyl ester.

The reaction mixture is worked up by washing with water, saturated sodium bicarbonate

solution, and brine.

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is

removed under reduced pressure.

The crude ethyl 2-chlorohexanoate is purified by vacuum distillation.

Reactivity Profile
The reactivity of ethyl 2-chlorohexanoate is dominated by the two functional groups: the ester

and the α-chloro substituent. The chlorine atom at the α-position is susceptible to nucleophilic

substitution, while the ester group can undergo hydrolysis, reduction, and reactions with

organometallic reagents.

Nucleophilic Substitution Reactions
The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon towards

nucleophilic attack, facilitating Sₙ2 reactions.[3]

Ethyl 2-Chlorohexanoate Substituted ProductNucleophile (Nu⁻)
Sₙ2 Attack

Click to download full resolution via product page

Fig. 2: General Nucleophilic Substitution.

Common Nucleophiles and Products:
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Nucleophile Reagent Example Product

Azide (N₃⁻) Sodium Azide (NaN₃) Ethyl 2-azidohexanoate

Amine (RNH₂) Ammonia, Aniline
Ethyl 2-aminohexanoate

derivatives

Thiolate (RS⁻) Sodium thiophenoxide Ethyl 2-(phenylthio)hexanoate

Materials:

Ethyl 2-chlorohexanoate

Sodium azide (NaN₃)

Polar aprotic solvent (e.g., DMF or DMSO)

Water

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Dissolve ethyl 2-chlorohexanoate in a polar aprotic solvent.

Add an excess of sodium azide to the solution.

Heat the reaction mixture (e.g., to 50-80 °C) and monitor the progress by TLC.

After the reaction is complete, cool the mixture to room temperature and pour it into water.

Extract the aqueous layer with diethyl ether.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude ethyl 2-

azidohexanoate, which can be purified by column chromatography.
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Reduction Reactions
The ester functionality of ethyl 2-chlorohexanoate can be reduced to a primary alcohol.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this

transformation. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.

Ethyl 2-Chlorohexanoate 2-Chlorohexan-1-ol

1. LiAlH₄

2. H₃O⁺

LiAlH₄

Aqueous Workup

Click to download full resolution via product page

Fig. 3: Reduction of the Ester Group.

Materials:

Ethyl 2-chlorohexanoate

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or THF

Water

1 M Hydrochloric acid

Anhydrous sodium sulfate

Procedure:
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In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous diethyl ether

or THF.

Cool the suspension in an ice bath.

Slowly add a solution of ethyl 2-chlorohexanoate in the same anhydrous solvent to the

LiAlH₄ suspension.

After the addition is complete, allow the reaction to warm to room temperature and stir until

the starting material is consumed (monitored by TLC).

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow,

sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser

workup).

Filter the resulting precipitate and wash it with ether.

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-chlorohexan-1-ol.

Hydrolysis Reactions
The ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or

basic conditions.

This is a reversible reaction, typically driven to completion by using a large excess of water.

Ethyl 2-Chlorohexanoate

2-Chlorohexanoic Acid
H₃O⁺, Δ

Ethanol
H₃O⁺, Δ

Click to download full resolution via product page

Fig. 4: Acid-Catalyzed Hydrolysis.
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This is an irreversible reaction that yields the carboxylate salt, which can be protonated in a

subsequent step to give the carboxylic acid. The kinetics of saponification are typically second-

order.[2]

Ethyl 2-Chlorohexanoate

2-Chlorohexanoate Salt1. NaOH, Δ

Ethanol
1. NaOH, Δ

2-Chlorohexanoic Acid
2. H₃O⁺

H₃O⁺

Click to download full resolution via product page

Fig. 5: Base-Catalyzed Hydrolysis (Saponification).

Materials:

Ethyl 2-chlorohexanoate

Aqueous sodium hydroxide (e.g., 1 M)

Ethanol (as a co-solvent)

Hydrochloric acid (e.g., 3 M)

Diethyl ether

Anhydrous magnesium sulfate

Procedure:

Dissolve ethyl 2-chlorohexanoate in ethanol.

Add an excess of aqueous sodium hydroxide solution.
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Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material

is no longer present.

Cool the reaction mixture and remove the ethanol under reduced pressure.

Acidify the aqueous residue to a low pH with hydrochloric acid.

Extract the resulting 2-chlorohexanoic acid with diethyl ether.

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate,

filter, and evaporate the solvent to obtain the product.

Darzens Condensation
Ethyl 2-chlorohexanoate can participate in the Darzens condensation with aldehydes or

ketones in the presence of a base to form α,β-epoxy esters (glycidic esters).[4][5]

Ethyl 2-Chlorohexanoate Enolate Intermediate
Base

Aldehyde or Ketone

α,β-Epoxy Ester

Base

Carbonyl Compound

Click to download full resolution via product page

Fig. 6: Darzens Condensation Workflow.

Spectroscopic Data (Predicted)
While experimental spectra for ethyl 2-chlorohexanoate are not readily available in public

databases, predicted data and analysis of similar structures can provide valuable insights for

characterization.
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¹H NMR Spectroscopy (Predicted)
-OCH₂CH₃: A quartet around 4.2 ppm (2H) and a triplet around 1.3 ppm (3H).

-CHCl-: A triplet around 4.1-4.3 ppm (1H).

-CH₂- (adjacent to CHCl): A multiplet around 1.8-2.0 ppm (2H).

-CH₂CH₂CH₃: Multiplets in the range of 1.3-1.6 ppm (4H).

-CH₃: A triplet around 0.9 ppm (3H).

¹³C NMR Spectroscopy (Predicted)
C=O (Ester): ~170 ppm.

-CHCl-: ~55-65 ppm.

-OCH₂-: ~60-65 ppm.

Alkyl Chain Carbons: A series of peaks between ~13-35 ppm.

-OCH₂CH₃: ~14 ppm.

Infrared (IR) Spectroscopy (Predicted)
C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: An absorption in the 600-800 cm⁻¹ region.

C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹.

Mass Spectrometry (Predicted Fragmentation)
Molecular Ion (M⁺): A peak at m/z = 178, with a characteristic M+2 peak at m/z = 180 in an

approximately 3:1 ratio, indicative of the presence of one chlorine atom.

Loss of -OCH₂CH₃: A fragment at m/z = 133.
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Loss of Cl: A fragment at m/z = 143.

McLafferty Rearrangement: Potential for characteristic fragmentation patterns of esters.

Safety Information
Ethyl 2-chlorohexanoate should be handled with appropriate safety precautions in a well-

ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system.

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn at all times. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.

Conclusion
Ethyl 2-chlorohexanoate is a reactive and versatile building block in organic synthesis. Its

reactivity is characterized by the interplay of its ester and α-chloro functionalities, allowing for a

range of transformations including nucleophilic substitution, reduction, hydrolysis, and carbon-

carbon bond-forming reactions. This guide provides a foundational understanding of its

chemical behavior and practical methodologies for its use in the laboratory, serving as a

valuable resource for chemists in academia and industry. Further research into its specific

reaction kinetics and the development of stereoselective transformations will undoubtedly

expand its utility in the synthesis of complex target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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